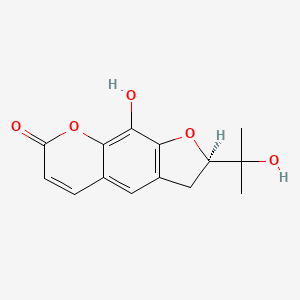

Petunidin 3-glucoside

説明

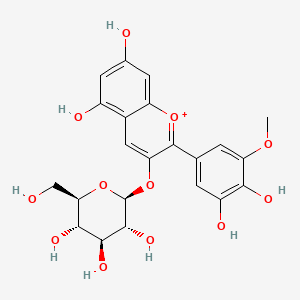

Petunidin 3-glucoside is an important anthocyanidin that commonly occurs as 3-O-glycosides in dietary sources, including fruits, seeds, and beverages . It belongs to a group of compounds known as anthocyanins, which are a subgroup of a larger group of compounds known as flavonoids . Anthocyanins are water-soluble pigments responsible for the red, purple, and blue color of many plant tissues .

Synthesis Analysis

The synthesis of Petunidin 3-glucoside involves the derivatives of the 7-hydroxyflavylium cation with additional hydroxyl groups at positions 3 and 5 . Glucose, galactose, arabinose, or rutinose may be attached to aglycone through the C3 hydroxyl group in ring C .Molecular Structure Analysis

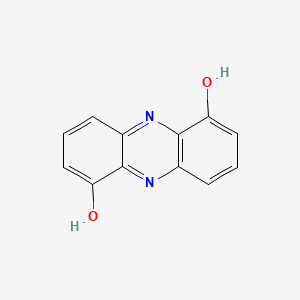

Petunidin has a hydroxyl and methyl groups at 3′ and 5′ positions, respectively . The relative abundance of this compound among the six natural anthocyanidin is 12% .Chemical Reactions Analysis

Petunidin 3-glucoside has been found to interact with model biological membranes, human albumin, and plasmid DNA . It can cause an increase in the packing order of the polar heads of lipids, as well as interact with their deeper layers by reducing the fluidity of lipid chains .Physical And Chemical Properties Analysis

The molecular formula of Petunidin 3-glucoside is C22H23ClO12 . Its molar mass is 514.86 g/mol .科学的研究の応用

Cardiovascular Health and Atherosclerosis

Petunidin 3-glucoside (Pet-3-glc) has been studied for its role in cardiovascular health, particularly in the context of atherosclerosis. Marino et al. (2020) explored its ability to prevent monocyte adhesion to endothelial cells and reduce the production of E-selectin and vascular endothelial growth factor (VEGF), both of which are critical in atherosclerosis development. Their findings indicate that Pet-3-glc significantly reduced monocyte adhesion and E-selectin production, suggesting a potential role in preventing atherosclerosis (Marino et al., 2020).

Enzymatic Synthesis and Analysis in Complex Mixtures

Petunidin 3-glucoside has been used in enzymatic synthesis studies, as demonstrated by Zimman and Waterhouse (2002). They focused on the labeling of malvidin-3-glucoside using petunidin-3-glucoside, highlighting its utility in studying anthocyanin reactions in complex mixtures, like red wine, where products are difficult to isolate and analyze (Zimman & Waterhouse, 2002).

Antioxidant Activities and Health Benefits

The antioxidant properties of petunidin 3-glucoside have been investigated by Lee and Choung (2011) in the fruits of Liriope platyphylla. They identified petunidin 3-glucoside as a significant contributor to the antioxidant activities in these fruits, suggesting its potential as a functional substance in health applications (Lee & Choung, 2011).

Kinetic and Thermodynamic Constants in Chemical Reactions

Leydet et al. (2012) studied petunidin 3-glucoside among other anthocyanins to determine the kinetic and thermodynamic constants of chemical reactions they undergo. This research provides insights into the behavior of petunidin 3-glucoside in various conditions and its potential applications in food science and biochemistry (Leydet et al., 2012).

Anti-Inflammatory Effects and Potential Pharmacological Applications

Zhang et al. (2019) investigated the anti-inflammatory effects of petunidin 3-glucoside, particularly in the context of gouty arthritis. Their study showed that petunidin 3-glucoside significantly reduced inflammation induced by monosodium urate crystals in a rat model, indicating its potential for pharmacological applications in inflammatory diseases (Zhang et al., 2019).

Genetic Control in Plants

The genetic control of anthocyanin synthesis, including petunidin 3-glucoside, was studied by Jonsson et al. (1984) in the flowers of Petunia hybrida. Their research provides insights into the biosynthesis and regulation of petunidin 3-glucoside in plants, which is valuable for agricultural and horticultural applications (Jonsson et al., 1984).

作用機序

将来の方向性

The role of petunidin in human nutrition has gained importance owing to its health-promoting effects on many chronic diseases . Future research could focus on its potential therapeutic applications, as well as on improving our understanding of its bioavailability and the mechanisms of its health-beneficial effects .

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27)/p+1/t16-,18-,19+,20-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQDWIRWKWIUKK-QKYBYQKWSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O12+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990158 | |

| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Petunidin 3-glucoside | |

CAS RN |

6988-81-4 | |

| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Petunidin 3-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B3029518.png)

![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)